3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1373038-56-2
VCID: VC2838206
InChI: InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)
SMILES: CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

CAS No.: 1373038-56-2

Cat. No.: VC2838206

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide - 1373038-56-2

Specification

CAS No. 1373038-56-2
Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
IUPAC Name 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)
Standard InChI Key OIVOENPBZYPLRV-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of isoxazole derivatives. It features a complex molecular structure with multiple functional groups that contribute to its chemical behavior and potential biological activity. The compound is identified by several key identifiers that facilitate its categorization in chemical databases and research literature.

Identification Parameters

ParameterValue
PubChem CID56955651
CAS Number1373038-56-2
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
IUPAC Name3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
InChIInChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)
InChIKeyOIVOENPBZYPLRV-UHFFFAOYSA-N

The compound is also known by several synonyms in the scientific literature, including Valdecoxib 3'-Sulfonamide Impurity, 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide, and Valdecoxib 3'-sulfonamide .

Structural Characteristics

The molecular architecture of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide consists of several key structural components that define its chemical behavior and potential biological interactions.

Substituent Groups

The isoxazole ring bears three specific substituents that determine the compound's unique identity:

  • A methyl group at position 5

  • A phenyl group at position 4

  • A benzenesulfonamide group at position 3

The specific arrangement of these substituents differentiates this compound from other isoxazole derivatives and contributes to its chemical and biological properties .

Structural Representation

The molecular structure can be represented using SMILES notation:
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N

Relationship to Valdecoxib

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide shares significant structural similarities with valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that was previously marketed as a prescription drug for managing pain and inflammation.

Structural Comparison

The primary structural difference between 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide and valdecoxib lies in the position of the sulfonamide group. In valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide), the sulfonamide group is attached to a phenyl ring at position 4 of the isoxazole core, whereas in 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide, it is attached to a phenyl ring at position 3 .

Synthesis Methods

The synthesis of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves several chemical reactions that lead to the formation of the isoxazole core and the attachment of the required substituent groups.

Isoxazole Ring Formation

The foundation of the synthesis is the formation of the isoxazole heterocyclic ring. This typically involves a cycloaddition reaction between a nitrile oxide and an alkene or alkyne. For this specific compound, the reaction may involve hydroxylamine with appropriate β-keto esters or β-diketones under acidic conditions.

Alternative Synthetic Approaches

Patent literature describes methods for preparing diarylisoxazole sulfonamide compounds that may be adaptable to synthesize 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide. One approach involves:

  • Preparation of a diarylenamine ketone intermediate

  • Formation of an isoxazole ring using hydroxylamine in the presence of a base

  • Subsequent reactions to introduce the sulfonamide group

Chemical Reactions and Properties

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide can participate in various chemical reactions due to its functional groups and structural features.

Reactivity Profile

The compound can undergo several types of chemical transformations:

  • Oxidation reactions: The sulfonamide group can be oxidized by agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

  • Reduction reactions: Reducing agents like lithium aluminum hydride can reduce various functional groups in the molecule, potentially leading to amine derivatives.

  • Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

  • Ring modifications: The isoxazole ring can undergo ring-opening reactions under certain conditions, leading to various derivatives .

Physicochemical Properties

The compound exhibits physicochemical characteristics that influence its behavior in chemical reactions and biological systems:

PropertyValue/Description
AppearanceCrystalline solid (presumed based on similar compounds)
SolubilityLikely soluble in organic solvents; limited water solubility
Melting PointNot available in the search results
Boiling PointNot available in the search results
pKaWeakly acidic due to sulfonamide group
LogP4.74550 (predicted for related compounds)

Recent Research and Development

Research involving isoxazole derivatives similar to 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide continues to expand our understanding of their chemical behavior and biological potential.

Synthetic Innovations

Recent advances in synthetic methodologies have enabled more efficient preparation of isoxazole derivatives. These include:

  • One-pot multicomponent synthesis approaches

  • Green chemistry methods using environmentally friendly catalysts

  • Microwave-assisted synthesis for reduced reaction times

Structural Modifications

Structural variations of isoxazole sulfonamides are being explored to enhance pharmacological properties and reduce potential side effects. These modifications often involve:

  • Substitutions at various positions of the isoxazole ring

  • Alterations to the sulfonamide group

  • Introduction of additional functional groups to improve solubility, stability, or target specificity

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